4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid
Overview
Description
4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylacetyl group attached to a pyrazole ring, further connected to a butanoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. Subsequently, the phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride. The final step involves the attachment of the butanoic acid moiety through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted phenylacetyl derivatives.
Scientific Research Applications
4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares the phenylacetyl group but lacks the pyrazole and butanoic acid moieties.
Pyrazole: Contains the pyrazole ring but lacks the phenylacetyl and butanoic acid groups.
Butanoic acid: Contains the butanoic acid moiety but lacks the phenylacetyl and pyrazole groups.
Uniqueness
4-[4-[(2-Phenylacetyl)amino]pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activities that are not observed in the individual components.
Properties
IUPAC Name |
4-[4-[(2-phenylacetyl)amino]pyrazol-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(9-12-5-2-1-3-6-12)17-13-10-16-18(11-13)8-4-7-15(20)21/h1-3,5-6,10-11H,4,7-9H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFHKUGXCKVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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